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molecular formula C13H9FO3 B1357652 4-(2-Fluorophenoxy)benzoic acid CAS No. 913828-84-9

4-(2-Fluorophenoxy)benzoic acid

Cat. No. B1357652
M. Wt: 232.21 g/mol
InChI Key: HXVPPFRFMKAQFF-UHFFFAOYSA-N
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Patent
US07687491B2

Procedure details

To a solution of 4-fluorobenzaldehyde (1.2 g, 10 mmol) and 2-fluorophenol (1.3 g, 12 mmol) in N,N-dimethylformamide (10 ml) was added potassium carbonate (2.8 g, 20 mmol) with stirring, and the resulting mixture was stirred at 100° C. for 16 hours. After cooling to room temperature, the reaction mixture was poured into water (20 ml) and extracted with ether. The extract was washed with a saturated aqueous solution of sodium chloride and dried over magnesium sulfate. After filtration, the filtrate was evaporated in vacuo. Subsequently, to a solution of the residue obtained in a mixture of tetrahydrofuran (5 ml), t-butanol (10 ml), and water (5 ml) were added successively 2-methyl-2-butene (5.3 ml, 50 mmol), potassium dihydrogenphosphate (3.4 g, 25 mmol), and sodium hypochlorite (2.7 g, 30 mmol) with stirring, and the resulting mixture was stirred at room temperature for 2 hours. After stirring, the reaction mixture was poured into water (20 ml) and extracted with ether. Subsequently, to the aqueous layer was added a 1M aqueous sodium hydroxide solution (20 ml), and the resulting aqueous layer was acidified with a 10M aqueous hydrochloric acid solution (2 ml) and extracted again with ether. The extract was washed with a saturated aqueous solution of sodium chloride and dried over magnesium sulfate. After filtration, the filtrate was evaporated in vacuo to afford the title compound (2.0 g) in a yield of 87% as a white crystalline solid.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
5.3 mL
Type
reactant
Reaction Step Two
Name
potassium dihydrogenphosphate
Quantity
3.4 g
Type
reactant
Reaction Step Two
Quantity
2.7 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
Yield
87%

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=1.[F:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[OH:17].C(=O)([O-])[O-:19].[K+].[K+].CC(=CC)C.P([O-])(O)(O)=O.[K+].Cl[O-].[Na+]>CN(C)C=O.O>[F:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[O:17][C:2]1[CH:9]=[CH:8][C:5]([C:6]([OH:19])=[O:7])=[CH:4][CH:3]=1 |f:2.3.4,6.7,8.9|

Inputs

Step One
Name
Quantity
1.2 g
Type
reactant
Smiles
FC1=CC=C(C=O)C=C1
Name
Quantity
1.3 g
Type
reactant
Smiles
FC1=C(C=CC=C1)O
Name
Quantity
2.8 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
5.3 mL
Type
reactant
Smiles
CC(C)=CC
Name
potassium dihydrogenphosphate
Quantity
3.4 g
Type
reactant
Smiles
P(=O)(O)(O)[O-].[K+]
Name
Quantity
2.7 g
Type
reactant
Smiles
Cl[O-].[Na+]
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the resulting mixture was stirred at 100° C. for 16 hours
Duration
16 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
WASH
Type
WASH
Details
The extract was washed with a saturated aqueous solution of sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
After filtration
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
Subsequently, to a solution of the residue obtained in a mixture of tetrahydrofuran (5 ml), t-butanol (10 ml), and water (5 ml)
STIRRING
Type
STIRRING
Details
with stirring
STIRRING
Type
STIRRING
Details
the resulting mixture was stirred at room temperature for 2 hours
Duration
2 h
STIRRING
Type
STIRRING
Details
After stirring
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
ADDITION
Type
ADDITION
Details
Subsequently, to the aqueous layer was added a 1M aqueous sodium hydroxide solution (20 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted again with ether
WASH
Type
WASH
Details
The extract was washed with a saturated aqueous solution of sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
After filtration
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
FC1=C(OC2=CC=C(C(=O)O)C=C2)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 86.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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